

Introduction: The Strategic Value of a Substituted Triazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Cat. No.: B1526626

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The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its appeal stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, which can improve pharmacokinetic properties.[3][4] The compound **4-Bromo-2,5-dimethyl-2H-1,2,3-triazole** (CAS No. 942060-54-0) emerges as a particularly valuable synthetic intermediate.[5][6] The presence of a bromine atom at the 4-position provides a reactive handle for a wide array of synthetic transformations, including nucleophilic aromatic substitution (S_NAr) and metal-catalyzed cross-coupling reactions.[7][8] This allows for the systematic and efficient generation of diverse molecular libraries, a cornerstone of modern drug discovery. This guide will elucidate the properties and reactivity that make this compound a strategic tool for chemical innovation.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and formulation. The key physicochemical data for **4-Bromo-2,5-dimethyl-2H-1,2,3-triazole** are summarized below.

Property	Value	Source
CAS Number	942060-54-0	[5]
Molecular Formula	C ₄ H ₆ BrN ₃	[5][9]
Molecular Weight	176.01 g/mol	[5]
Exact Mass	174.97500 Da	[9]
Density	1.776 g/cm ³ (Predicted)	[9]
Boiling Point	244°C at 760 mmHg (Predicted)	[9]
Flash Point	101.392°C (Predicted)	[9]
Refractive Index	1.639 (Predicted)	[9]
Purity	Typically ≥95-97%	[5][10]
InChI Key	FFQGJCDYFLYVPU-UHFFFAOYSA-N	[5][9]

Spectroscopic Profile (Expected):

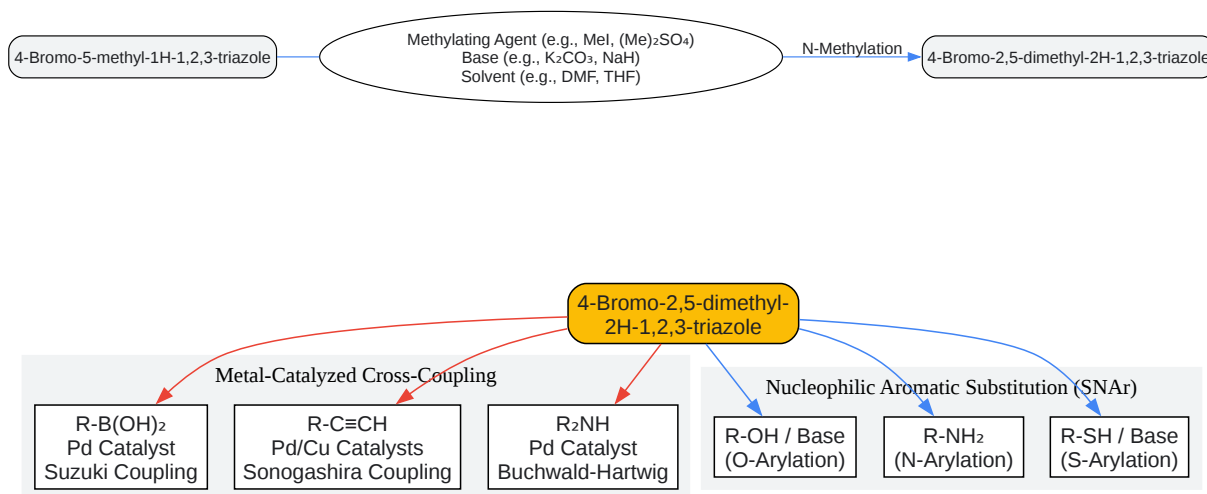
- ¹H NMR:** Two distinct singlets would be expected in the proton NMR spectrum. One singlet in the range of 2.3-2.6 ppm corresponding to the three protons of the methyl group at the C5 position. Another singlet, corresponding to the N-methyl group, would likely appear slightly downfield, perhaps in the 3.8-4.2 ppm range.
- ¹³C NMR:** The spectrum should display four signals: two for the methyl carbons, and two for the triazole ring carbons (C4-Br and C5-CH₃). The carbon bearing the bromine (C4) would be expected to appear at a characteristic chemical shift.
- Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively.[11]

Synthesis and Purification: A Proposed Methodology

While a specific, peer-reviewed synthesis for **4-Bromo-2,5-dimethyl-2H-1,2,3-triazole** is not readily available in the provided literature, a plausible and robust synthetic route can be designed based on established methodologies for analogous triazoles.[8][12] The most logical approach involves the N-methylation of a 4-bromo-5-methyl-1H-1,2,3-triazole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized triazole precursor. The N-alkylation of a triazole ring often yields a mixture of isomers (N1 and N2 alkylation); however, steric hindrance from the adjacent methyl and bromo groups may favor alkylation at the N2 position.[8]



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References

- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | CymitQuimica [cymitquimica.com]
- 6. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. PubChemLite - 4-bromo-2,5-dimethyl-2h-1,2,3-triazole (C₄H₆BrN₃) [pubchemlite.lcsb.uni.lu]
- 12. 4,5-Dibromo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Substituted Triazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526626#4-bromo-2-5-dimethyl-2h-1-2-3-triazole-chemical-properties]

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